molecular formula C11H12N2O3 B3025251 1,3-Bis(furan-2-ylmethyl)urea CAS No. 39200-98-1

1,3-Bis(furan-2-ylmethyl)urea

Cat. No. B3025251
CAS RN: 39200-98-1
M. Wt: 220.22 g/mol
InChI Key: KBUJZXRBTOBXKN-UHFFFAOYSA-N
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Description

1,3-Bis(furan-2-ylmethyl)urea is a chemical compound with the molecular formula C11H12N2O3 . It is a derivative of furan, a heterocyclic compound, and urea .


Synthesis Analysis

The synthesis of 1,3-Bis(furan-2-ylmethyl)urea involves the reaction of furfural with urea . The process involves coupling of furfural with urea to obtain 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea, which is subsequently refluxed with more urea in ethanol for 1 hour to afford the product .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(furan-2-ylmethyl)urea includes azomethine functional groups (C=N) which appear at δ 7.6 ppm and δ 7.0 ppm in the proton spectra. The peaks between δ 105 and δ 160 ppm of 13C spectra represent the methylene carbons (C=C) .


Chemical Reactions Analysis

The reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl)methylene]thiourea respectively . These compounds are good antimicrobial agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(furan-2-ylmethyl)urea include a molecular weight of 220.23 . Further details about its physical and chemical properties are not available in the sources.

Scientific Research Applications

Antimicrobial Activity

BFMU has been investigated for its antibacterial and antifungal properties. In a study by Alabi et al., BFMU was screened against several pathogens, including Salmonella typhi, Staphylococcus aureus, Pseudomonas aeruginosa, Xanthomonas axonopodis, and Streptococcus bovis. It also showed activity against fungal isolates such as Fusarium oxysporum, Colletotrichum gloeosporioides, and Cercospora zeae-maydis . These findings suggest its potential as an antimicrobial agent.

Medicinal Chemistry

Furfural derivatives, including BFMU, have gained attention due to their diverse biological activities. Researchers have explored their antiviral, antioxidant, antitumor, and antihistaminic properties. BFMU could serve as a valuable active ingredient in pharmaceutical formulations .

Green Chemistry

The furan nucleus is essential in the design of new drugs. BFMU’s structure makes it an interesting candidate for green chemistry approaches. Incorporating furfural derivatives like BFMU can contribute to sustainable and environmentally friendly processes .

Quantum Chemical Studies

Computational studies using density functional theory (DFT) have revealed insights into BFMU’s electronic properties. Parameters such as frontier molecular orbital energies (EHOMO and ELUMO) provide valuable information about its reactivity and stability .

Synthetic Strategy for 2-Methylfuran and γ-Butyrolactone

BFMU’s synthesis pathway involves furfural derivatives. These compounds play a crucial role in the efficient synthesis of 2-methylfuran and γ-butyrolactone, which have applications in various chemical processes .

Plant Protection

Furfural derivatives are also used as plant protectants. Their antifungal properties can help control plant diseases, making them valuable in agriculture and horticulture .

Future Directions

The future directions for 1,3-Bis(furan-2-ylmethyl)urea could involve further exploration of its antimicrobial properties . The presence of bioactive moieties and pharmacological activities suggest the potential for the development of novel drugs in the future .

properties

IUPAC Name

1,3-bis(furan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11(12-7-9-3-1-5-15-9)13-8-10-4-2-6-16-10/h1-6H,7-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUJZXRBTOBXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304602
Record name 1,3-bis(furan-2-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(furan-2-ylmethyl)urea

CAS RN

39200-98-1
Record name NSC166445
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(furan-2-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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